Cas no 201341-01-7 (bis{[(tert-butoxycarbonyl)oxy]methyl} {[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl}phosphonate)

bis{[(tert-butoxycarbonyl)oxy]methyl} {[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl}phosphonate structure
201341-01-7 structure
Nome del prodotto:bis{[(tert-butoxycarbonyl)oxy]methyl} {[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl}phosphonate
Numero CAS:201341-01-7
MF:C21H34N5O10P
MW:547.495926380157
CID:1392078
PubChem ID:5480327

bis{[(tert-butoxycarbonyl)oxy]methyl} {[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl}phosphonate Proprietà chimiche e fisiche

Nomi e identificatori

    • bis{[(tert-butoxycarbonyl)oxy]methyl} {[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl}phosphonate
    • [[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[(2-methylpropan-2-yl)oxycarbonyloxymethoxy]phosphoryl]oxymethyl tert-butyl carbonate
    • SCHEMBL15532798
    • 2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-((2-(6-amino-9H-purin-9-yl)-1-methylethoxy)methyl)-, bis(1,1-dimethylethyl) ester, 5-oxide, (R)-
    • 2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, bis(1,1-dimethylethyl) ester, 5-oxide, (R)-
    • [[(1R)-2-(6-aminopurin-9-yl)-1-methyl-ethoxy]methyl-(tert-butoxycarbonyloxymethoxy)phosphoryl]oxymethyl tert-butyl carbonate
    • Bis(t-ButylOC)PMPA
    • DTXSID10173956
    • 201341-01-7
    • Inchi: InChI=1S/C21H34N5O10P/c1-14(8-26-10-25-15-16(22)23-9-24-17(15)26)32-13-37(29,33-11-30-18(27)35-20(2,3)4)34-12-31-19(28)36-21(5,6)7/h9-10,14H,8,11-13H2,1-7H3,(H2,22,23,24)/t14-/m1/s1
    • Chiave InChI: XREGPBKJWCUQOH-CQSZACIVSA-N
    • Sorrisi: CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC(C)(C)C)OCOC(=O)OC(C)(C)C

Proprietà calcolate

  • Massa esatta: 547.20452
  • Massa monoisotopica: 547.204329
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 37
  • Conta legami ruotabili: 17
  • Complessità: 768
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 185
  • XLogP3: 2

Proprietà sperimentali

  • Densità: 1.37
  • Punto di ebollizione: 650.6°C at 760 mmHg
  • Punto di infiammabilità: 347.3°C
  • Indice di rifrazione: 1.558
  • PSA: 185.44
  • LogP: 4.39700

Raccomanda articoli

Fornitori consigliati
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD